2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol is an organic compound with a complex structure that includes both amine and phenol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol typically involves multiple steps. One common method includes the reaction of a phenol derivative with an amine compound under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol involves its interaction with specific molecular targets. The amine and phenol groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The compound may also participate in signaling pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methyl-1-propanol: A simpler compound with similar amine functionality.
Ethanol, 2-[(2-aminoethyl)amino]-: Another compound with amine groups but different structural features.
Uniqueness
2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol is unique due to its specific combination of functional groups and long alkyl chain, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
676362-72-4 |
---|---|
Molekularformel |
C24H42N2O |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
2-[(2-aminoethylamino)methyl]-5-pentadec-8-enylphenol |
InChI |
InChI=1S/C24H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-16-17-23(24(27)20-22)21-26-19-18-25/h7-8,16-17,20,26-27H,2-6,9-15,18-19,21,25H2,1H3 |
InChI-Schlüssel |
YYMKBFRROMVCGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC1=CC(=C(C=C1)CNCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.